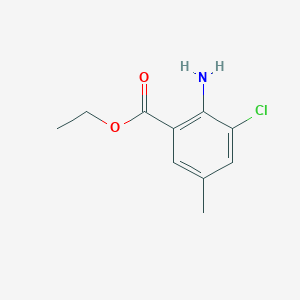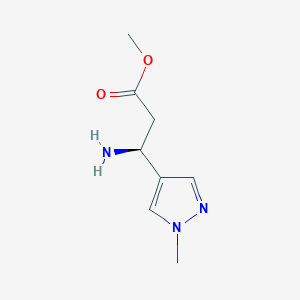![molecular formula C12H16FN3O B15325364 6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B15325364.png)
6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a fluorine atom at the 6th position of the pyridine ring, a carboxamide group at the 3rd position, and a 1-methylpyrrolidin-3-ylmethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Fluorination: Introduction of the fluorine atom at the 6th position of the pyridine ring using a fluorinating agent such as Selectfluor.
Carboxylation: Formation of the carboxamide group at the 3rd position through a carboxylation reaction using reagents like carbon dioxide and a suitable base.
Substitution: Introduction of the 1-methylpyrrolidin-3-ylmethyl group through a nucleophilic substitution reaction, typically using a pyrrolidine derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom and the carboxamide group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable leaving groups and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-2-carboxamide: Similar structure with the carboxamide group at the 2nd position.
6-chloro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide: Similar structure with a chlorine atom instead of fluorine.
6-fluoro-N-[(1-ethylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide: Similar structure with an ethyl group instead of a methyl group on the pyrrolidine ring.
Uniqueness
6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide is unique due to the specific positioning of the fluorine atom and the 1-methylpyrrolidin-3-ylmethyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H16FN3O |
|---|---|
Poids moléculaire |
237.27 g/mol |
Nom IUPAC |
6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H16FN3O/c1-16-5-4-9(8-16)6-15-12(17)10-2-3-11(13)14-7-10/h2-3,7,9H,4-6,8H2,1H3,(H,15,17) |
Clé InChI |
FYDPMYUUDTWNKB-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C1)CNC(=O)C2=CN=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one](/img/structure/B15325307.png)



![2',4,4',6'-Tetramethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15325320.png)



![2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one](/img/structure/B15325334.png)



